1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound 1-(2-Fluorobenzyl)piperazine, which has a similar structure, has been studied extensively1.
Synthesis Analysis
The synthesis of 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole is not explicitly detailed in the available literature. However, a related compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was synthesized from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3%2.
Molecular Structure Analysis
Chemical Reactions Analysis
The specific chemical reactions involving 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole are not detailed in the available literature. However, research on similar compounds suggests that they can participate in various chemical reactions24.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Solution-Phase and Solid-Phase Synthesis : A study reported the facile solution and solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives and 5(3)-amino-3(5)-substituted-1H-pyrazoles. This methodology is significant for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, showcasing the compound's utility in creating varied chemical libraries (Portilla et al., 2008).
Synthesis and Optical Properties : Another research focused on the synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands, including their affinity for volatile organic compounds. This highlights the compound's relevance in the development of materials with specific optical characteristics and potential sensor applications (Pedrini et al., 2020).
Applications in Material Science
Experimental and Theoretical Investigations : Research involving 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated its utility in material science through experimental (XRD, IR, NMR) and theoretical (DFT) investigations. This study contributes to the understanding of molecular geometry and vibrational frequencies, assisting in the design of materials with desired physical properties (Evecen et al., 2016).
Safety And Hazards
The safety and hazards associated with 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole are not explicitly detailed in the available literature. However, similar compounds require careful handling due to potential toxicity78.
Future Directions
The future directions for the study of 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole are not explicitly detailed in the available literature. However, similar compounds have shown potential for various applications, including medicinal chemistry, biochemistry, and molecular biology9.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUHGGSSXUCPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.